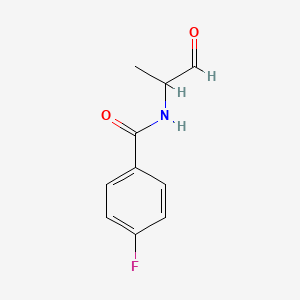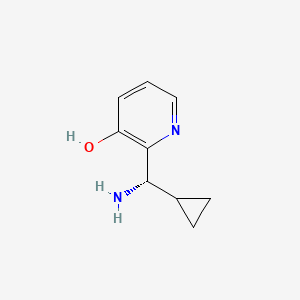
(S)-2-(Amino(cyclopropyl)methyl)pyridin-3-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(S)-2-(Amino(cyclopropyl)methyl)pyridin-3-ol is a chiral organic compound that features a pyridin-3-ol core with an amino(cyclopropyl)methyl substituent
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (S)-2-(Amino(cyclopropyl)methyl)pyridin-3-ol typically involves the following steps:
Starting Materials: The synthesis begins with commercially available pyridin-3-ol and cyclopropylamine.
Formation of the Amino(cyclopropyl)methyl Group: This step involves the reaction of cyclopropylamine with a suitable protecting group to form the amino(cyclopropyl)methyl intermediate.
Coupling Reaction: The intermediate is then coupled with pyridin-3-ol under specific reaction conditions, such as the presence of a base and a coupling agent like EDCI or DCC.
Purification: The final product is purified using techniques like column chromatography or recrystallization.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.
化学反応の分析
Types of Reactions
(S)-2-(Amino(cyclopropyl)methyl)pyridin-3-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group on the pyridin-3-ol can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form different derivatives, depending on the reducing agent used.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like PCC or KMnO4 can be used under mild conditions.
Reduction: Common reducing agents include NaBH4 or LiAlH4.
Substitution: Conditions typically involve the use of bases like NaH or K2CO3.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a pyridin-3-one derivative, while reduction could produce a cyclopropylmethylamine derivative.
科学的研究の応用
Chemistry: Used as a building block in organic synthesis.
Biology: Investigated for its potential biological activity.
Medicine: Explored as a potential pharmaceutical intermediate.
Industry: Utilized in the synthesis of specialty chemicals.
作用機序
The mechanism of action for (S)-2-(Amino(cyclopropyl)methyl)pyridin-3-ol would depend on its specific application. In medicinal chemistry, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity through binding interactions.
類似化合物との比較
Similar Compounds
- 2-(Aminomethyl)pyridin-3-ol
- 2-(Cyclopropylmethyl)pyridin-3-ol
- 2-(Amino(cyclopropyl)methyl)pyridine
Uniqueness
(S)-2-(Amino(cyclopropyl)methyl)pyridin-3-ol is unique due to its specific chiral center and the presence of both an amino and a cyclopropyl group, which can impart distinct chemical and biological properties compared to its analogs.
特性
分子式 |
C9H12N2O |
|---|---|
分子量 |
164.20 g/mol |
IUPAC名 |
2-[(S)-amino(cyclopropyl)methyl]pyridin-3-ol |
InChI |
InChI=1S/C9H12N2O/c10-8(6-3-4-6)9-7(12)2-1-5-11-9/h1-2,5-6,8,12H,3-4,10H2/t8-/m0/s1 |
InChIキー |
JQAOUASWBLXWKQ-QMMMGPOBSA-N |
異性体SMILES |
C1CC1[C@@H](C2=C(C=CC=N2)O)N |
正規SMILES |
C1CC1C(C2=C(C=CC=N2)O)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![3-Amino-[1,2,4]triazolo[4,3-a]pyridine-6-carbonitrile](/img/structure/B12966283.png)
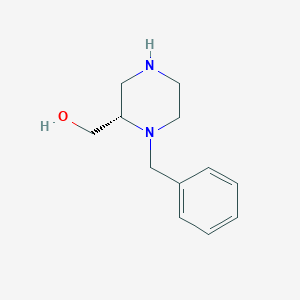
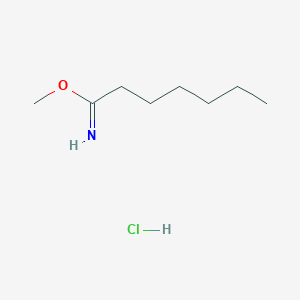

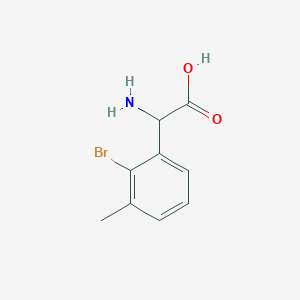
![4-([2,2'-Bipyridin]-4-yl)butanoic acid](/img/structure/B12966319.png)

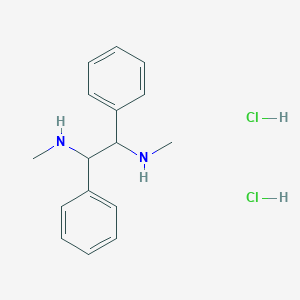

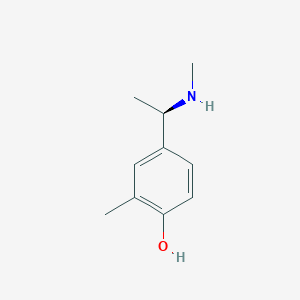
![1-Chloro-5,5-diphenyl-5H-dibenzo[b,d]silole](/img/structure/B12966351.png)
